4-Ethoxyquinoline: Technical Profile, Synthesis, and Applications
4-Ethoxyquinoline: Technical Profile, Synthesis, and Applications
CAS Number: 13720-91-7 | Molecular Weight: 173.21 g/mol
Executive Summary
4-Ethoxyquinoline (CAS 13720-91-7) is a heteroaromatic organic compound serving as a critical intermediate in the synthesis of bioactive quinoline derivatives. Unlike its commercially ubiquitous analog Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline, used as an antioxidant), 4-ethoxyquinoline is primarily utilized in high-value medicinal chemistry workflows, particularly for developing antimalarial agents, kinase inhibitors, and monocarboxylate transporter (MCT) probes.
This guide provides a rigorous technical examination of 4-ethoxyquinoline, detailing validated synthesis protocols, mechanistic insights, and analytical characterization data to support researchers in drug discovery and organic synthesis.
Chemical Identity & Physical Properties[1]
| Property | Data | Source/Notes |
| IUPAC Name | 4-Ethoxyquinoline | |
| CAS Number | 13720-91-7 | [PubChem, 2021] |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | [ChemicalBook, 2023] |
| Boiling Point | 139–146 °C (at 8 mmHg) | [ACS Catalysis, 2023] |
| Refractive Index | [ACS Catalysis, 2023] | |
| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc | |
| pKa | ~5.0 (Predicted for quinoline N) |
Critical Distinction: Do not confuse 4-Ethoxyquinoline (CAS 13720-91-7) with Ethoxyquin (CAS 91-53-2). The latter is a dihydroquinoline antioxidant used in animal feed. 4-Ethoxyquinoline is a fully aromatic building block.
Synthesis Protocols
The synthesis of 4-ethoxyquinoline is most efficiently achieved via Nucleophilic Aromatic Substitution (
Method A: Nucleophilic Aromatic Substitution (Primary Route)
This protocol leverages the high electrophilicity of the C4 position in 4-chloroquinoline, activated by the ring nitrogen.
Reagents:
-
4-Chloroquinoline (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (1.5 equiv) - Freshly prepared preferred
-
Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation of Nucleophile: In a flame-dried round-bottom flask under
, dissolve sodium metal (1.5 equiv) in anhydrous ethanol to generate a solution of NaOEt. -
Addition: Cool the solution to 0 °C. Add 4-chloroquinoline (1.0 equiv) portion-wise or as a solution in ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by the product ( ). -
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water (to dissolve NaCl) and extract with Dichloromethane (DCM) (
). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via vacuum distillation (bp 139–146 °C @ 8 mmHg) or flash column chromatography ( , Hexane/EtOAc gradient).
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The ethoxide ion attacks the C4 position, forming a resonance-stabilized Meisenheimer-like anionic intermediate. The chloride ion is then eliminated, restoring aromaticity.
Method B: O-Alkylation of 4-Quinolinone (Alternative)
Note: This method often yields a mixture of O-alkyl (target) and N-alkyl (impurity) products due to ambient tautomerism.
Reagents:
-
4-Hydroxyquinoline (1.0 equiv)
-
Ethyl Iodide (EtI) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
DMF (Dimethylformamide)
Protocol:
-
Suspend 4-hydroxyquinoline and
in DMF. Stir at RT for 30 min to deprotonate. -
Add Ethyl Iodide dropwise.
-
Heat to 60 °C for 12 hours.
-
Critical Step: Chromatographic separation is mandatory to separate 4-ethoxyquinoline (O-alkyl) from 1-ethylquinolin-4-one (N-alkyl).
Mechanistic Visualization
The following diagram illustrates the
Figure 1: Mechanistic pathway for the synthesis of 4-ethoxyquinoline via Nucleophilic Aromatic Substitution (
Analytical Characterization
To validate the synthesis of 4-ethoxyquinoline, compare experimental data against these characteristic spectral signatures.
Proton NMR ( NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2 (Ar) | 8.70 – 8.85 | Doublet ( | 1H | Deshielded by adjacent N and O. |
| H-5, H-8 (Ar) | 8.00 – 8.30 | Multiplet/DD | 2H | Peri-positions, deshielded. |
| H-6, H-7 (Ar) | 7.40 – 7.70 | Multiplet | 2H | Typical aromatic range. |
| H-3 (Ar) | 6.60 – 7.15 | Doublet ( | 1H | Upfield due to resonance donation from O-ethoxy. |
| 4.10 – 4.35 | Quartet ( | 2H | Characteristic O-methylene. | |
| 1.45 – 1.55 | Triplet ( | 3H | Methyl terminal.[1] |
Note: Shifts may vary slightly based on concentration and solvent. Data extrapolated from 8-methyl-4-ethoxyquinoline analogs [MDPI, 2013] and general quinoline shift databases.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion (
): 174.22 m/z -
Fragmentation: Loss of ethylene (
, -28 amu) to generate the 4-hydroxyquinoline cation (m/z ~146) is a common fragmentation pathway for ethyl ethers.
Applications in Drug Development
4-Ethoxyquinoline is a "privileged scaffold" intermediate, meaning its core structure is statistically over-represented in bioactive libraries.
Monocarboxylate Transporter (MCT) Inhibitors
Recent medicinal chemistry campaigns have identified 4-ethoxyquinoline derivatives as potent inhibitors of MCT4, a lactate transporter overexpressed in glycolytic tumors.
-
Mechanism: The ethoxy group occupies a hydrophobic pocket in the transporter's cytosolic domain, while the quinoline nitrogen participates in H-bonding.
-
Probe Development: 5-ethoxyquinoline-8-sulfonamido derivatives are used as chemical probes to dissect tumor pH modulation [J. Med. Chem., 2021].[2][3][4]
Antimalarial Pharmacophores
The 4-alkoxyquinoline motif is structurally homologous to the 4-aminoquinoline core of Chloroquine.
-
SAR Logic: Replacing the 4-amino group with a 4-ethoxy group alters basicity and lipophilicity (
), modifying accumulation in the parasite digestive vacuole. This allows for Structure-Activity Relationship (SAR) exploration to overcome resistance.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Perform all synthesis steps in a fume hood. The intermediate 4-chloroquinoline is a vesicant and severe irritant; double-gloving is recommended.
-
Storage: Store under inert gas (
or Ar) at 2–8 °C. Ether linkages can form peroxides upon prolonged exposure to air/light, though aromatic ethers are generally more stable than aliphatic ones.
References
-
PubChem. (2021). 4-Ethoxyquinoline Compound Summary (CID 139567). National Library of Medicine. Link
-
ChemicalBook. (2023). 4-Ethoxyquinoline Properties and Suppliers.[5]Link
-
ACS Catalysis. (2023). One-Pot Construction of β-Selective Quinolines... Supporting Information. American Chemical Society. (Confirming physical data: bp 139-146°C).[6] Link[6]
-
Journal of Medicinal Chemistry. (2021). Discovery of MCT4 Inhibitors. (Contextualizing 5-ethoxy vs 4-ethoxy scaffold utility). Link
-
Molecules. (2013).[1] Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. (Providing NMR reference data for 4-ethoxyquinoline derivatives). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CA2974078A1 - Quinazoline and quinoline compounds and uses thereof - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Ethoxyquin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. 4-Methoxyquinoline | 607-31-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
